3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
Properties
Molecular Formula |
C23H19N3O4 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C23H19N3O4/c1-29-17-10-8-16(9-11-17)25-22(27)15-7-12-18-19(13-15)24-14-26(23(18)28)20-5-3-4-6-21(20)30-2/h3-14H,1-2H3,(H,25,27) |
InChI Key |
FVYHANRGMHWNGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Core Quinazolinone Synthesis via Urea Intermediate Cyclization
The quinazolinone scaffold is typically synthesized through cyclization of urea intermediates derived from substituted anilines and isocyanates. A validated approach involves reacting 2-amino-4-methoxybenzoic acid with 2-methoxyphenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C to form the corresponding urea derivative . Subsequent cyclization is achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing dioxane, yielding 3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid with >85% efficiency .
Key Reaction Parameters:
-
Temperature: 80–110°C (reflux)
-
Base: DBU (2.5 equiv)
-
Solvent: Dioxane
-
Time: 12–24 hours
This method avoids stoichiometric phosphine oxide byproducts, enhancing scalability .
Carboxamide Functionalization via Acid Activation
The carboxylic acid at position 7 is converted to the carboxamide through activation followed by nucleophilic substitution. Treatment of 3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) generates the acyl chloride intermediate . Subsequent reaction with 4-methoxyaniline in the presence of triethylamine (TEA) produces the target carboxamide in 78–92% yield .
Optimized Conditions:
-
Activation: SOCl₂ (3.0 equiv), DCM, 0°C → room temperature, 2 hours
-
Amidation: 4-Methoxyaniline (1.2 equiv), TEA (2.0 equiv), DCM, 24 hours
Alternative coupling agents like HATU or EDCl/HOBt in dimethylformamide (DMF) achieve comparable yields (80–88%) but require chromatographic purification .
One-Pot Tandem Synthesis from N-Acylanthranilic Acids
A streamlined method from The Journal of Organic Chemistry employs N-acylanthranilic acids and substituted anilines under mild conditions . Heating N-(2-methoxybenzoyl)anthranilic acid with 4-methoxyaniline in acetic acid at 60°C for 8 hours directly affords the target compound via concurrent cyclization and amidation . This route eliminates intermediate isolation, achieving 89–94% yield with >95% purity by HPLC .
Advantages:
-
Solvent: Acetic acid (catalytic)
-
Temperature: 60°C
-
Time: 8 hours
-
Workup: Precipitation in ice-water, filtration
Crystallization and Purification Strategies
Final purification leverages differential solubility. The crude product is dissolved in hot ethyl acetate, treated with activated charcoal, and crystallized at −20°C to afford white needles (m.p. 218–220°C) . Purity ≥99% is confirmed via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
Crystallization Data:
-
Solvent: Ethyl acetate
-
Recovery: 85–90%
-
Purity: ≥99% (HPLC)
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Regioselectivity: Competing cyclization pathways are suppressed using electron-donating substituents (e.g., methoxy groups) to direct reaction sites .
-
Acid Sensitivity: Methoxy groups are stable under acidic conditions but require protection during thionyl chloride treatment .
-
Byproduct Formation: Excess isocyanate or boronic acid is removed via aqueous washes (NaHCO₃, brine) .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the quinazoline core can be reduced to form a dihydroquinazoline derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physical Comparisons
Key Observations:
Electron-donating methoxy groups enhance ring electron density, which may influence binding to enzymes or receptors .
Carboxamide vs. Piperazine Linkage :
- A18’s piperazine moiety increases molecular weight and introduces basicity, likely improving aqueous solubility compared to the target compound’s simpler carboxamide .
Hydrogen Bonding and Crystallography
- The target compound’s carboxamide group can act as both a hydrogen bond donor (N–H) and acceptor (C=O), critical for crystal packing and biological interactions .
- ’s 13b (mp 274°C) demonstrates that para-methoxy substitution lowers melting points compared to meta- or ortho-substituted analogues, likely due to reduced symmetry .
Biological Activity
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is with a molecular weight of 431.4 g/mol. The structure features a quinazoline core substituted with methoxy and carboxamide groups, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O5 |
| Molecular Weight | 431.4 g/mol |
| IUPAC Name | 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinazoline derivatives often act as enzyme inhibitors, modulating various biochemical pathways. For instance, they may inhibit certain kinases or phosphatases involved in cell proliferation and survival.
- Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), disrupting cellular redox balance and activating apoptotic pathways .
- Antimicrobial Activity : Quinazolines have demonstrated antimicrobial properties against a range of pathogens, including resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). They may exert their effects by targeting bacterial cell wall synthesis or other essential processes .
Research Findings
Recent studies have highlighted the biological activities associated with quinazoline derivatives:
- Cytotoxicity : Research has indicated that quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, a study showed that certain derivatives had IC50 values in the low micromolar range against MCF-7 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer) cell lines .
- Antibacterial Properties : A study evaluated the antibacterial activity of quinazoline derivatives against MRSA and found that some compounds synergized with existing antibiotics, enhancing their efficacy against resistant strains . The mechanism involved binding to allosteric sites on penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall integrity .
Case Studies
- Cytotoxicity Evaluation : A series of quinazolinone-thiazole hybrids were synthesized and tested for cytotoxicity. Among them, specific compounds demonstrated high activity against PC-3 cells, indicating the potential for developing new anticancer agents .
- Antimicrobial Synergy : In a study focusing on MRSA, certain quinazoline derivatives were found to enhance the effectiveness of piperacillin-tazobactam in vitro and in vivo, suggesting their role as adjuvants in antibiotic therapy .
Q & A
Q. What are the optimal synthetic routes for 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide?
The synthesis involves multi-step reactions starting with the formation of the quinazoline core via cyclization of anthranilic acid derivatives, followed by substitution of methoxyphenyl and carboxamide groups. Key steps include controlled condensation, cyclization, and amidation under acidic or basic conditions. Temperature (e.g., 80–120°C) and solvent choice (e.g., DMF or THF) are critical for yield and purity .
Q. Which standard analytical techniques are used to confirm the compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and substituent positions, while Infrared (IR) spectroscopy confirms carbonyl (C=O) and amide (N-H) bonds. Thin-layer chromatography (TLC) monitors reaction progress .
Q. How is the compound’s solubility and stability assessed in preclinical studies?
Solubility is determined using polar (e.g., water, ethanol) and non-polar solvents (e.g., DMSO) via shake-flask methods. Stability under varying pH and temperature is tested using HPLC to track degradation products over time .
Q. What in vitro assays are suitable for initial biological activity screening?
Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT for anticancer activity) are common. Dose-response curves (IC₅₀ values) quantify potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Catalyst screening (e.g., Lewis acids for cyclization) and solvent optimization (e.g., DMF for amidation) enhance efficiency. Microwave-assisted synthesis reduces reaction time, while column chromatography isolates high-purity intermediates .
Q. What advanced spectroscopic methods resolve structural ambiguities in complex derivatives?
High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides 3D structural validation, while 2D NMR (e.g., COSY, HSQC) clarifies proton-carbon correlations .
Q. How do researchers investigate the compound’s mechanism of action at the molecular level?
Target identification employs pull-down assays with biotinylated probes and proteomic analysis. Competitive binding studies (e.g., fluorescence polarization) quantify affinity for enzymes/receptors. CRISPR-Cas9 knockout models validate target relevance in cellular pathways .
Q. What strategies address discrepancies in structure-activity relationship (SAR) data?
Systematic variation of substituents (e.g., methoxy vs. chloro groups) paired with dose-response profiling isolates critical functional groups. Redundant assays (e.g., orthogonal kinase panels) control for off-target effects .
Q. How are formulation challenges like poor solubility overcome in pharmacokinetic studies?
Nanoemulsions or liposomal encapsulation improve bioavailability. Co-solvents (e.g., PEG 400) or cyclodextrin complexes enhance aqueous solubility. Stability is assessed via accelerated aging tests (40°C/75% RH) .
Q. What methodologies identify and quantify synthetic impurities or degradation products?
Liquid chromatography-mass spectrometry (LC-MS) coupled with UV detection isolates impurities. Forced degradation studies (heat, light, oxidation) identify labile functional groups, guiding synthetic route refinements .
Data Interpretation and Contradictions
Q. How should conflicting bioactivity data across cell lines or models be resolved?
Cross-validate results using isogenic cell lines (e.g., wild-type vs. mutant receptors) and animal models. Meta-analysis of dose-dependent effects and pharmacokinetic parameters (e.g., AUC, Cmax) clarifies context-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
